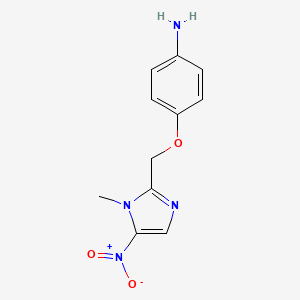
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. Its unique structure, featuring a cyclohexanol ring and a piperidinyl group, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol typically involves the following steps:
Formation of the cyclohexanol ring: This can be achieved through hydrogenation of a suitable precursor, such as cyclohexanone.
Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the cyclohexanol ring.
Chiral resolution: The final step involves separating the desired enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve large-scale hydrogenation and substitution reactions, followed by efficient chiral resolution processes to obtain the desired enantiomer in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohols or amines using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research may focus on its interactions with various biological targets, such as receptors or enzymes.
Industrial Applications:
作用機序
The mechanism of action of rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism.
類似化合物との比較
Similar Compounds
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol: can be compared with other piperidinyl-cyclohexanol derivatives, such as:
Uniqueness
- This compound is unique due to its specific phenyl substitution, which may confer distinct pharmacological properties and synthetic utility compared to its methyl or ethyl analogs.
特性
分子式 |
C17H25NO |
|---|---|
分子量 |
259.4 g/mol |
IUPAC名 |
(1R,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17+/m0/s1 |
InChIキー |
YSSBJODGIYRAMI-DLBZAZTESA-N |
異性体SMILES |
C1CC[C@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O |
正規SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



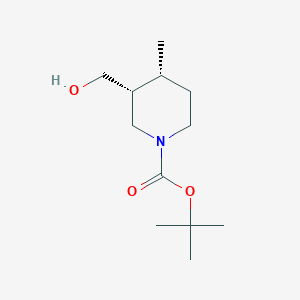
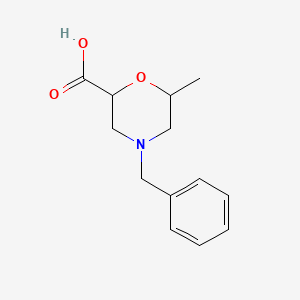


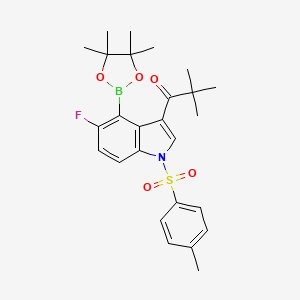

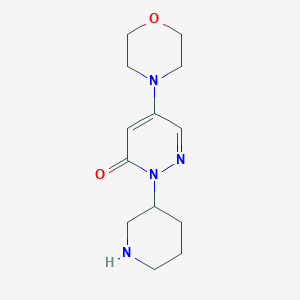
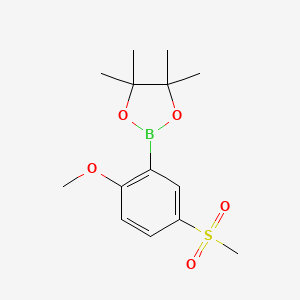

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methylsulfanyl-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948524.png)
